molecular formula C14H12N2OS2 B10812525 (4-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine

(4-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine

Cat. No.: B10812525
M. Wt: 288.4 g/mol
InChI Key: HVYKCPZFHOVWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine is an organic compound that features a complex structure with a methoxyphenyl group, a thiophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine typically involves multi-step reactions. One common method includes the use of palladium-catalyzed direct arylation, which is highly effective for creating complex aromatic structures . Another approach involves the Suzuki-Miyaura cross-coupling reaction in water, which is an eco-friendly method . Additionally, the Heck-type reaction and intramolecular C-H amidation sequence are also employed in the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods are designed to maximize yield and minimize waste, ensuring the process is both economically and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for enzymes involved in critical biological processes . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-17-11-6-4-10(5-7-11)15-14-16-12(9-19-14)13-3-2-8-18-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYKCPZFHOVWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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